2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions Subsequently, the chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. These combined effects contribute to the compound’s biological activity, including its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
The unique combination of the benzimidazole ring, chlorobenzyl group, and nitrophenyl group in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C24H20ClN5O3S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O3S/c1-16(17-8-6-9-19(13-17)30(32)33)27-28-23(31)15-34-24-26-21-11-4-5-12-22(21)29(24)14-18-7-2-3-10-20(18)25/h2-13H,14-15H2,1H3,(H,28,31)/b27-16+ |
InChI Key |
DCUZDVOIRFAYOO-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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